molecular formula C12H18O2 B7808634 (4-(Isopentyloxy)phenyl)methanol

(4-(Isopentyloxy)phenyl)methanol

Cat. No.: B7808634
M. Wt: 194.27 g/mol
InChI Key: OLJBYGXYVKGWCU-UHFFFAOYSA-N
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Description

(4-(Isopentyloxy)phenyl)methanol is a phenolic derivative characterized by a para-substituted isopentyloxy (3-methylbutoxy) group and a hydroxymethyl (-CH2OH) group on the benzene ring. Its molecular formula is C12H16O2, with a molecular weight of 192.25 g/mol. The branched isopentyl chain enhances lipophilicity compared to linear alkoxy substituents, while the hydroxymethyl group enables hydrogen bonding and reactivity typical of primary alcohols. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and polymer applications .

Properties

IUPAC Name

[4-(3-methylbutoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJBYGXYVKGWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Isopentyloxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-(Isopentyloxy)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: HNO3 for nitration, Br2 for bromination.

Major Products Formed:

Scientific Research Applications

Key Properties

  • Molecular Formula : C14H22O2
  • Molar Mass : 222.33 g/mol
  • Functional Groups : Phenolic hydroxyl group and isopentyloxy group.

Chemistry

(4-(Isopentyloxy)phenyl)methanol serves as a versatile building block in organic synthesis. Its unique structure allows for the development of various derivatives that can be utilized in creating complex molecules for research and industrial applications.

Biology

Research has indicated that this compound may exhibit significant biological activity. Studies have explored its interactions with biomolecules, particularly in enzyme inhibition and receptor binding studies. The isopentyloxy group may enhance its lipophilicity, potentially improving its pharmacokinetic properties.

A study investigated the antibacterial properties of phenolic compounds similar to this compound, revealing selective activity against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes . This suggests that this compound could also possess similar antimicrobial properties.

Medicine

The compound is being explored for potential therapeutic applications. Its structural features may allow it to act as a precursor in drug synthesis or as a lead compound for developing new pharmaceuticals targeting specific diseases mediated by biological receptors.

Case Study: Therapeutic Potential

Research on related compounds has shown promise in treating conditions mediated by GPR40 receptors, suggesting that this compound could be investigated for similar therapeutic pathways .

Industry

In industrial applications, this compound can serve as an intermediate in the production of specialty chemicals. Its chemical stability and reactivity make it suitable for use in various synthetic processes.

Mechanism of Action

The mechanism of action of (4-(Isopentyloxy)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between (4-(Isopentyloxy)phenyl)methanol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) on Phenyl Ring Notable Features
This compound C12H16O2 192.25 -O-(CH2)2CH(CH3)2 (para), -CH2OH Branched alkoxy, high lipophilicity
(4-Phenoxyphenyl)methanol C13H12O2 200.24 -O-C6H5 (para), -CH2OH Aromatic ether, planar structure
[2-(4-Methylphenoxy)phenyl]methanol C14H14O2 214.26 -O-C6H4-CH3 (ortho), -CH2OH Methylphenoxy, steric hindrance
2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol C13H19FO2 226.29 -O-(CH2)2CH(CH3)2 (meta), -CH2CH2OH, -F Fluorine substituent, ethanol group

Key Observations :

  • Lipophilicity: The branched isopentyloxy group in this compound enhances solubility in non-polar solvents compared to the planar phenoxy group in (4-Phenoxyphenyl)methanol .
  • Electronic Effects: The fluorine atom in 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol increases electronegativity, altering ring electron density and reactivity .

Reactivity and Functional Group Behavior

  • Hydroxymethyl Group: All compounds feature a primary alcohol (-CH2OH or -CH2CH2OH), enabling esterification, oxidation (to aldehydes or carboxylic acids), and nucleophilic substitution. However, the ethanol group in the fluorine-containing derivative () may exhibit distinct hydrogen-bonding capacities due to the longer alkyl chain .
  • Substituent Influence: The isopentyloxy group in this compound is electron-donating, activating the benzene ring toward electrophilic substitution at the para and ortho positions. In contrast, the fluorine atom in 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol is electron-withdrawing, deactivating the ring and directing electrophiles to meta positions .

Physical Properties and Stability

  • 192.25 g/mol for this compound).
  • Stability: Branched alkoxy groups, as in this compound, may reduce crystalline packing efficiency, leading to lower melting points compared to planar phenoxy analogues .

Biological Activity

(4-(Isopentyloxy)phenyl)methanol is a phenolic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and applications.

Chemical Structure and Properties

The compound this compound is characterized by an isopentyloxy group attached to a phenolic structure. This configuration enhances its lipophilicity, which may influence its interaction with biological membranes and targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. This is crucial in the context of diseases where enzyme overactivity is a concern.
  • Receptor Binding : It has been shown to bind to various receptors, influencing signaling pathways that are vital for cellular functions.
  • Antimicrobial Activity : Studies indicate that derivatives of phenolic compounds exhibit significant antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Recent research has demonstrated that this compound and its derivatives possess notable antibacterial properties. For instance, compounds with similar structures showed selective activity against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4dS. aureus5 µg/mL
4hListeria monocytogenes10 µg/mL

Anticancer Activity

Phenolic compounds are often investigated for their anticancer potential. The presence of the isopentyloxy group may enhance the compound's ability to induce apoptosis in cancer cells. Research indicates that modifications in the chemical structure can lead to varying degrees of efficacy against different cancer cell lines .

Case Studies

  • Inhibition Studies : A study evaluated the effects of this compound on Nrf2 activity, a key regulator in oxidative stress responses. The compound was found to significantly reduce luciferase activity in response to oxidative stress, indicating its potential as an antioxidant agent .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of related azo-compounds derived from this compound. These compounds demonstrated enhanced solubility and improved antibacterial activity against E. coli and Pseudomonas aeruginosa .

Synthesis

The synthesis of this compound typically involves several steps, including the alkylation of phenolic precursors and subsequent purification processes. The synthesis pathway can be optimized for yield and purity, which are critical for biological testing.

Future Directions

Ongoing research aims to further elucidate the specific interactions between this compound and its biological targets. Understanding these interactions at a molecular level will enhance its application in drug development.

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